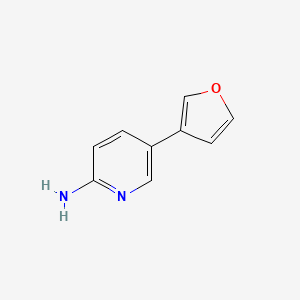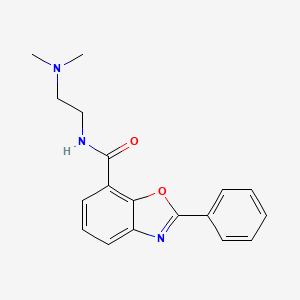
N-(2-(Dimethylamino)ethyl)-2-phenyl-7-benzoxazolecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(Dimethylamino)ethyl)-2-phenyl-7-benzoxazolecarboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound features a benzoxazole ring, which is known for its stability and biological activity, making it a valuable subject for research in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(Dimethylamino)ethyl)-2-phenyl-7-benzoxazolecarboxamide typically involves multiple steps, starting with the preparation of the benzoxazole ring. One common method involves the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic conditions. The resulting benzoxazole is then subjected to further reactions to introduce the dimethylaminoethyl and phenyl groups.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the final product in its pure form.
化学反応の分析
Types of Reactions
N-(2-(Dimethylamino)ethyl)-2-phenyl-7-benzoxazolecarboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles like halides, amines; reactions often require catalysts or specific solvents to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives with altered functional groups.
科学的研究の応用
N-(2-(Dimethylamino)ethyl)-2-phenyl-7-benzoxazolecarboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential as a fluorescent probe due to the benzoxazole ring’s ability to emit light upon excitation.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
作用機序
The mechanism of action of N-(2-(Dimethylamino)ethyl)-2-phenyl-7-benzoxazolecarboxamide involves its interaction with specific molecular targets and pathways. The benzoxazole ring can intercalate with DNA, disrupting its function and leading to potential therapeutic effects. Additionally, the dimethylaminoethyl group can interact with cellular receptors, modulating various biological processes.
類似化合物との比較
Similar Compounds
N,N-Dimethylaminoethanol: Shares the dimethylaminoethyl group but lacks the benzoxazole ring, resulting in different chemical and biological properties.
2-(Dimethylamino)ethyl methacrylate: Contains a similar dimethylaminoethyl group but is used primarily in polymer chemistry.
N,N-Dimethylaminoethyl chloride: Another compound with the dimethylaminoethyl group, used in different chemical reactions.
Uniqueness
N-(2-(Dimethylamino)ethyl)-2-phenyl-7-benzoxazolecarboxamide is unique due to the presence of the benzoxazole ring, which imparts stability and biological activity. This makes it distinct from other compounds with similar functional groups but lacking the benzoxazole structure.
特性
CAS番号 |
131862-19-6 |
|---|---|
分子式 |
C18H19N3O2 |
分子量 |
309.4 g/mol |
IUPAC名 |
N-[2-(dimethylamino)ethyl]-2-phenyl-1,3-benzoxazole-7-carboxamide |
InChI |
InChI=1S/C18H19N3O2/c1-21(2)12-11-19-17(22)14-9-6-10-15-16(14)23-18(20-15)13-7-4-3-5-8-13/h3-10H,11-12H2,1-2H3,(H,19,22) |
InChIキー |
YNHRJXOYFHWPDK-UHFFFAOYSA-N |
正規SMILES |
CN(C)CCNC(=O)C1=C2C(=CC=C1)N=C(O2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


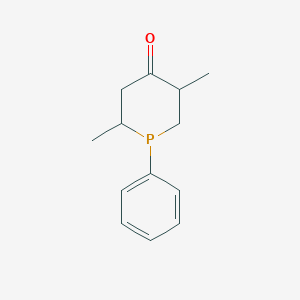
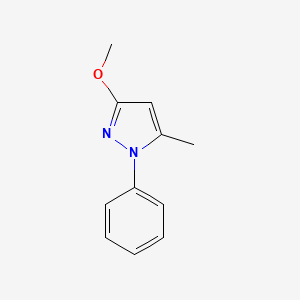


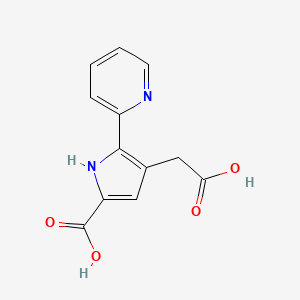



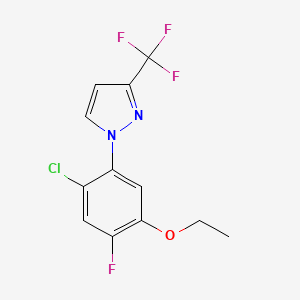
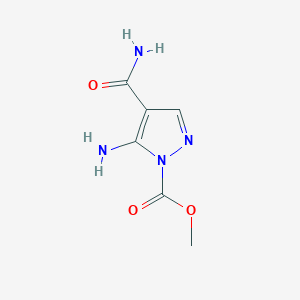
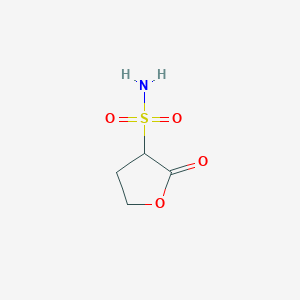

![2'-(Diethylphosphino)-N2,N2,N6,N6-tetramethyl-[1,1'-biphenyl]-2,6-diamine](/img/structure/B12884390.png)
